5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluorophenethylamine with a pyrazole derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenethyl ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other substituents
Scientific Research Applications
5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological activities and enzyme inhibition.
3,5-Diarylated pyrazolo[1,5-a]pyrimidines:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11F2N3O |
---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
5-[2-(3,4-difluorophenyl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H11F2N3O/c15-11-4-2-9(7-12(11)16)1-3-10-8-14(20)19-13(18-10)5-6-17-19/h2,4-8,17H,1,3H2 |
InChI Key |
TTWZYRQAGCVEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=CC(=O)N3C(=N2)C=CN3)F)F |
Origin of Product |
United States |
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